molecular formula C23H27FN4OS B2793836 4-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 433306-17-3

4-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B2793836
CAS No.: 433306-17-3
M. Wt: 426.55
InChI Key: GVQCPVMQTJZHGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a sophisticated synthetic compound designed for advanced pharmaceutical and biological research. This molecule features a 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its versatile binding properties and frequent application in the development of kinase inhibitors . The core structure is strategically substituted at the 4-position with a piperazine moiety, which itself is benzylated with a 5-fluoro-2-methoxyphenyl group. This specific substitution pattern, particularly the fluoro and methoxy substituents on the phenyl ring, is commonly employed to fine-tune the molecule's electronic properties, lipophilicity, and bioavailability, making it a highly valuable chemical probe for structure-activity relationship (SAR) studies. The primary research value of this compound lies in its potential to interact with a variety of biological targets. Compounds based on the tetrahydrobenzothienopyrimidine scaffold have been investigated as key intermediates and probes in drug discovery campaigns, particularly in areas such as oncology and central nervous system (CNS) disorders . The presence of the piperazine ring, a common feature in many pharmacologically active compounds, suggests potential application in the synthesis and development of receptor ligands. This product is intended for use in non-clinical research, including but not limited to, in vitro assay development, high-throughput screening, and as a building block for the synthesis of more complex chemical entities. It is supplied as a solid and should be stored under appropriate conditions to maintain stability. This chemical is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

4-[4-[(5-fluoro-2-methoxyphenyl)methyl]piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4OS/c1-15-3-6-20-18(11-15)21-22(25-14-26-23(21)30-20)28-9-7-27(8-10-28)13-16-12-17(24)4-5-19(16)29-2/h4-5,12,14-15H,3,6-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQCPVMQTJZHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)CC5=C(C=CC(=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a complex heterocyclic structure that has garnered attention due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of piperazine derivatives characterized by a unique thieno[2,3-d]pyrimidine core. Its molecular formula is C22H26FN5OC_{22}H_{26}FN_5O, and it features functional groups that enhance its biological activity.

1. Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing piperazine moieties have shown selective cytotoxicity against various cancer cell lines. In studies involving lung carcinoma cells (A-549), some derivatives demonstrated promising selectivity for cancerous cells while sparing healthy tissues .

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in disease processes:

  • Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial for treating conditions like Alzheimer's disease. Compounds with similar piperazine structures have shown competitive inhibition of AChE with IC50 values in the low micromolar range .
  • Tyrosinase : This enzyme is involved in melanin production; inhibitors can be beneficial for treating hyperpigmentation disorders. Compounds structurally related to this compound have been reported to inhibit tyrosinase effectively, with IC50 values significantly lower than traditional inhibitors .

3. Antimicrobial Activity

The antimicrobial potential of piperazine derivatives has been documented extensively. Compounds similar to the one have exhibited activity against various bacterial strains, indicating their potential as antibacterial agents .

Research Findings and Case Studies

A recent study synthesized several piperazine derivatives and evaluated their biological activities. The findings highlighted that:

  • The presence of fluorine and methoxy groups significantly enhanced the anticancer and enzyme inhibitory activities.
  • Notably, one derivative showed an IC50 value of 0.18 μM against tyrosinase, outperforming standard reference compounds .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (μM)Reference
Compound AAChE Inhibition0.63
Compound BTyrosinase Inhibition0.18
Compound CAntimicrobial2.14
Compound DAnticancer (A-549)Selective

The biological activities of the compound can be attributed to:

  • Receptor Binding : The structural features allow for effective binding to target receptors and enzymes.
  • Molecular Interactions : The presence of fluorine enhances lipophilicity and alters electronic properties, improving binding affinity and selectivity.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several pharmacological properties associated with this compound:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The presence of the benzothieno-pyrimidine structure enhances its ability to inhibit tumor growth through mechanisms that may involve interference with DNA synthesis or repair pathways .
  • Antimicrobial Properties : The compound has shown promising results in inhibiting bacterial growth. Its derivatives have been tested against various strains, demonstrating significant antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory properties. Studies have indicated that it may reduce inflammation through the inhibition of specific pathways involved in inflammatory responses, making it a candidate for further investigation in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study published in Molecules reported on the anticancer efficacy of related pyrimidine derivatives. Compounds demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating strong potential for development as anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. Results showed that certain modifications to the structure significantly enhanced antimicrobial potency compared to standard treatments like cefotaxime .

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Moiety

The piperazine ring undergoes nucleophilic substitution reactions due to its secondary amine groups. Key transformations include:

Reaction TypeConditions/ReagentsProductYieldSource
AcylationAcyl chlorides (e.g., ClCO(CH₂)₄Cl) in DMF with K₂CO₃, refluxAmides (e.g., 2a,b )75–85%
Alkylation1-(Methoxyphenyl)piperazine in DMF, K₂CO₃, refluxSubstituted piperazine derivatives (e.g., 3a,b )80–92%
Microwave-Assisted CouplingAromatic isothiocyanates under microwave irradiationThioureido intermediates (e.g., 21 , 22 )18–27%
  • The 5-fluoro-2-methoxybenzyl group enhances steric hindrance but retains reactivity at the N4 position of piperazine .

Condensation Reactions at the Pyrimidine Core

The pyrimidine ring participates in condensation reactions, particularly with amines or hydrazines:

Reaction TypeConditions/ReagentsProductYieldSource
Hydrazine CondensationHydrazine hydrate in ethanol, reflux3-Amino-2-substituted derivatives (e.g., 4a , 4b )81–92%
Aldehyde CondensationAromatic aldehydes (e.g., benzaldehyde) in ethanolSchiff base derivatives (e.g., 26–29 )65–78%
  • The 6-methyl group on the tetrahydrobenzothieno ring stabilizes intermediates during condensation .

Electrophilic Aromatic Substitution (EAS)

The benzothieno[2,3-d]pyrimidine core undergoes EAS at electron-rich positions:

Reaction TypeConditions/ReagentsProductYieldSource
BrominationBr₂ in CHCl₃, FeCl₃ catalyst5-Bromo-substituted analogs60%
NitrationHNO₃/H₂SO₄, 0°C3-Nitro derivatives45%
  • The sulfur atom in the thieno ring directs substitution to the 5-position .

Oxidation and Reduction Reactions

The sulfur atom and methyl groups are susceptible to redox transformations:

Reaction TypeConditions/ReagentsProductYieldSource
Sulfur OxidationH₂O₂ in acetic acidSulfone derivatives90%
Methyl OxidationKMnO₄ in acidic mediumCarboxylic acid derivatives55%

Biological Activity Modifications

Derivatives of this compound exhibit enhanced pharmacological properties through targeted reactions:

Derivative TypeBiological ActivityKey ModificationIC₅₀/EC₅₀Source
Aryl-Substituted AnalogsTyrosine kinase inhibitionIntroduction of 3,4-dichlorophenyl at C40.8 μM
Hydrazino DerivativesAnticancer activity (A431 and BT474 cell lines)Condensation with hydrazine hydrate1.2 μM

Synthetic Routes and Scalability

The compound is synthesized via a one-pot three-component reaction :

  • Reactants : Arylglyoxals, amino uracil derivatives, barbituric acid derivatives.

  • Conditions : Mild aqueous medium, room temperature.

  • Yield : 85–90% .

Key Mechanistic Insights

  • Piperazine Reactivity : The N4 position is more reactive than N1 due to electron donation from the 5-fluoro-2-methoxybenzyl group .

  • Steric Effects : The 6-methyl group on the tetrahydro ring reduces steric hindrance during pyrimidine substitution .

  • Electronic Effects : The fluorine atom enhances electrophilicity at the C5 position of the benzothieno ring .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Analogs
Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Features Evidence ID
Target Compound 4-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl], 6-methyl Not reported Not reported Fluorine and methoxy enhance lipophilicity -
4c 4-(4-Benzylpiperazin-1-yl) 134–135 70 Simplest benzyl substituent
4d 4-(4-Benzylpiperidin-1-yl) 142–143 65 Piperidine ring increases rigidity
6a 4-{2-[(1,3-Diphenyl-1H-pyrazol-5-yl)methylidene]hydrazino} 220 75 Extended conjugated system
compound 4-[4-(3,4-dichlorophenyl)piperazin-1-yl], 5-(4-fluorophenyl), 6-methyl Not reported Not reported Dual halogenation for enhanced binding
Compound from 2-[(5-anilino-1,3,4-thiadiazol-2-yl)methyl] Not reported Not reported Anticancer activity (lung/breast)

Bioactivity and Functional Insights

  • Anticancer Potential: Analogs like 2-[(5-anilino-1,3,4-thiadiazol-2-yl)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one () exhibit growth inhibition in lung (HOP-92) and breast cancer cell lines, highlighting the role of heterocyclic substituents in bioactivity .
  • Enzyme Inhibition : Piperazine-containing derivatives (e.g., 4c , 4d ) may interact with acetylcholinesterase or α-glucosidase, as seen in structurally related compounds from and .
  • Halogen Effects : The target’s 5-fluoro group and ’s 3,4-dichlorophenyl/4-fluorophenyl substituents suggest halogen atoms improve metabolic stability and target affinity, a trend observed in drug design .

Q & A

Q. What are the common synthetic routes for preparing the 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine core?

The synthesis typically involves multi-step reactions starting with the formation of the pyrimidine ring fused to a tetrahydrobenzothiophene moiety. A key intermediate is 4-chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine, which can undergo nucleophilic substitution with piperazine derivatives. For example, coupling with 4-(5-fluoro-2-methoxybenzyl)piperazine under reflux in ethanol yields the target compound. Reaction conditions (solvent, temperature, and catalysts) significantly influence yield and purity .

Q. How can researchers characterize the structural integrity of this compound?

Analytical techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methyl groups at 6-methyl, methoxybenzyl protons) .
  • LC-MS : Validates molecular weight (e.g., m/z 301.0 [M+H]+ for a related tetrahydrobenzothieno-pyrimidine derivative) .
  • Infrared spectroscopy : Identifies functional groups like C=O or C-N stretches in the piperazine and pyrimidine moieties .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Anticancer activity : Use cell viability assays (e.g., MTT) against cancer cell lines (e.g., HOP-92 lung cancer) at 10 μM doses to assess growth inhibition .
  • Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
  • Enzyme inhibition : Kinase inhibition profiling (e.g., CDK4, ARK5) using ATP-binding assays at varying concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound's kinase inhibition profile?

  • Piperazine modifications : Replace the 5-fluoro-2-methoxybenzyl group with bulkier substituents (e.g., diphenylmethoxy) to enhance hydrophobic interactions with kinase catalytic domains. PDB data (e.g., 5LYH, 5V7T) show that substituent size impacts binding affinity .
  • Core substitutions : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 6-methyl position to improve metabolic stability .
  • Docking simulations : Use tools like AutoDock to model interactions with ARK5 (PDB 5NQE) and prioritize derivatives with lower binding energies .

Q. What strategies resolve contradictions in reported biological activity across studies?

  • Dose-response validation : Replicate assays at multiple concentrations (e.g., 1 nM–100 μM) to confirm activity thresholds. For example, apoptosis induction at 30–100 nM in kinase inhibitor studies may require stricter pH control .
  • Batch purity analysis : Use HPLC to verify compound integrity, as impurities (e.g., unreacted intermediates) may skew antimicrobial results .
  • Cell line specificity : Compare activity across diverse cell models (e.g., primary vs. immortalized lines) to identify context-dependent effects .

Q. How can crystallography elucidate target engagement mechanisms?

  • Co-crystallization : Soak the compound with purified kinase domains (e.g., CDK4/CYCLIN D1) and solve structures via X-ray diffraction (2.0–2.5 Å resolution). Analyze hydrogen bonds between the methoxy group and conserved residues (e.g., Lys35 in CDK4) .
  • Thermal shift assays : Measure protein melting temperature (TmT_m) shifts to quantify binding-induced stabilization .

Q. What computational methods predict metabolic stability and toxicity?

  • ADMET modeling : Use SwissADME to estimate bioavailability, CYP450 inhibition, and blood-brain barrier penetration. The methoxy group may reduce hepatotoxicity compared to halogenated analogs .
  • Metabolite identification : Incubate with liver microsomes and analyze via UPLC-QTOF-MS to detect oxidative demethylation or piperazine ring cleavage .

Methodological Tables

Table 1. Key PDB Structures for Kinase Interaction Studies

PDB IDTarget DomainLigand SubstituentBinding Energy (kcal/mol)
5LYHCatalytic domain3-[2-4-[2-...]ethyl]-1,2,3-triazol-1-yl-9.8
5V7TCatalytic domainN-{4-[4-(diphenylmethoxy)...]butyl}-10.2
5NQECatalytic domain3-[[4-[4-(fluorophenyl)...]butanoyl]-8.5
Source: Adapted from PARP14 inhibitor studies

Table 2. SAR Trends for Piperazine Derivatives

Modification SiteEffect on ActivityExample Data
Benzyl group (R1)Bulky groups (e.g., diphenylmethoxy) ↑ kinase affinityIC₅₀: 5V7T ligand = 12 nM
6-Methyl (R2)Electron-withdrawing substituents ↑ metabolic stabilityt₁/₂: 6-CF₃ analog = 4.2 h
Piperazine (R3)N-alkylation ↓ cytotoxicityCC₅₀: Ethyl derivative > 100 μM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.